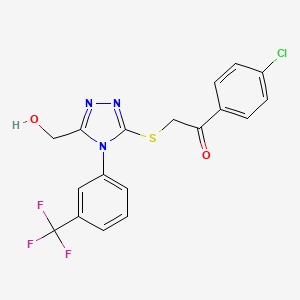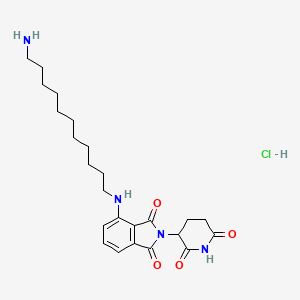
Phytoene desaturase-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phytoene desaturase-IN-1 is a chemical compound that acts as an inhibitor of the enzyme phytoene desaturase. Phytoene desaturase is an essential enzyme in the carotenoid biosynthetic pathway, responsible for the desaturation of phytoene to produce ζ-carotene. This enzyme is a prominent target for certain herbicides, such as norflurazon, which act as bleaching agents by inhibiting carotenoid biosynthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of phytoene desaturase-IN-1 typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, which are often aromatic compounds with specific functional groups.
Reaction Conditions: The reactions are carried out under controlled conditions, including specific temperatures, pressures, and pH levels. Catalysts and solvents are used to facilitate the reactions.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques ensures the production of high-quality inhibitors suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions: Phytoene desaturase-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogens and alkylating agents are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
Phytoene desaturase-IN-1 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool to study the carotenoid biosynthetic pathway and the role of phytoene desaturase in this process.
Biology: The compound is used to investigate the effects of inhibiting carotenoid biosynthesis on plant physiology and development.
Medicine: Research is being conducted to explore the potential therapeutic applications of phytoene desaturase inhibitors in treating diseases related to oxidative stress and inflammation.
Industry: this compound is used in the development of herbicides and other agricultural chemicals.
Mechanism of Action
Phytoene desaturase-IN-1 exerts its effects by binding to the active site of phytoene desaturase, thereby inhibiting its activity. This inhibition prevents the desaturation of phytoene, leading to a reduction in carotenoid biosynthesis. The molecular targets of this compound include the enzyme’s active site and the surrounding residues involved in substrate binding and catalysis. The inhibition of phytoene desaturase disrupts the carotenoid biosynthetic pathway, resulting in the accumulation of phytoene and a decrease in downstream carotenoids .
Comparison with Similar Compounds
Phytoene desaturase-IN-1 can be compared with other similar compounds, such as:
Norflurazon: A well-known phytoene desaturase inhibitor used as a bleaching herbicide.
Fluridone: Another inhibitor of phytoene desaturase with similar herbicidal properties.
Diflufenican: A compound that inhibits carotenoid biosynthesis but targets a different enzyme in the pathway.
Uniqueness: this compound is unique in its specific binding affinity and inhibitory potency towards phytoene desaturase. Its structural features and interaction with the enzyme’s active site distinguish it from other inhibitors, making it a valuable tool for research and industrial applications .
Properties
Molecular Formula |
C18H13ClF3N3O2S |
|---|---|
Molecular Weight |
427.8 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-2-[[5-(hydroxymethyl)-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]ethanone |
InChI |
InChI=1S/C18H13ClF3N3O2S/c19-13-6-4-11(5-7-13)15(27)10-28-17-24-23-16(9-26)25(17)14-3-1-2-12(8-14)18(20,21)22/h1-8,26H,9-10H2 |
InChI Key |
NKQUGCNEDWUGHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=NN=C2SCC(=O)C3=CC=C(C=C3)Cl)CO)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-N-[(2R)-3-methylbutan-2-yl]-4-(1-methylindol-2-yl)-6-N-[2-(pyridin-2-yl)ethyl]pyridine-2,6-dicarboxamide](/img/structure/B10861549.png)

![(2S,4R)-1-[(2S)-2-[[7-[2-[5-[[5-chloro-4-(3-phenylphenyl)pyrimidin-2-yl]amino]pyridin-3-yl]-1-oxo-2,8-diazaspiro[4.5]decan-8-yl]-7-oxoheptanoyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B10861552.png)

![N-ethyl-N-propan-2-ylpropan-2-amine;8-[[4-[4-[(4-nitrobenzoyl)amino]phenyl]benzoyl]amino]naphthalene-1-sulfonic acid](/img/structure/B10861557.png)

![N-[2-amino-5-(4-fluorophenyl)phenyl]-4-(methylsulfonimidoyl)benzamide](/img/structure/B10861573.png)
![(1As,4S,4aR,7R,7aR,7bS)-1,1,4,7-tetramethyl-2,3,4a,5,6,7,7a,7b-octahydro-1aH-cyclopropa[e]azulen-4-ol](/img/structure/B10861586.png)
![2-[[4-(2-chlorophenoxy)piperidine-1-carbonyl]amino]-N-methylpyridine-4-carboxamide](/img/structure/B10861591.png)
![1-[4-[3,5-Bis(chloranyl)phenyl]-3-fluoranyl-phenyl]cyclopropane-1-carboxylic acid](/img/structure/B10861593.png)


